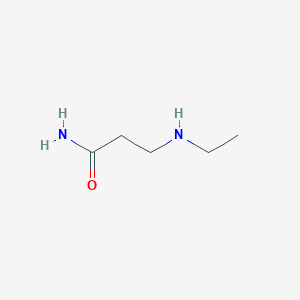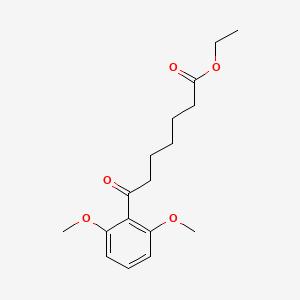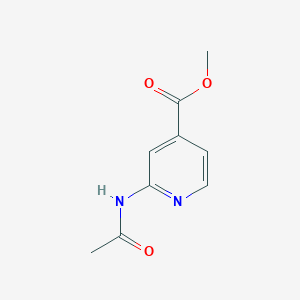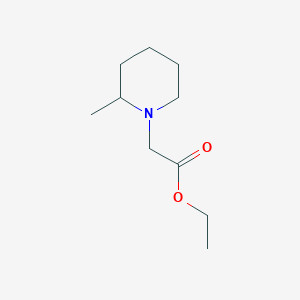![molecular formula C15H15NO2S B1322734 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide CAS No. 63547-44-4](/img/structure/B1322734.png)
2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide, also known as DMSH or DMSHA, is an organic compound with a wide range of applications in scientific research. It is a small molecule that is composed of the elements carbon, hydrogen, nitrogen, and sulfur. DMSH is an important reagent in organic synthesis, and it has been used in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Chemical Analysis and Degradation
2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide, a derivative of modafinil, has been studied in the context of chemical analysis and degradation. Research demonstrates its thermal degradation in gas chromatography-mass spectrometry (GC-MS) analysis, which is vital for forensic and clinical analysis. Key degradation products, such as diphenylmethanol and 1,1,2,2-tetraphenylethane, were identified, highlighting the challenges in routine analytical methods (Dowling et al., 2017).
Synthesis and Characterization
The synthesis process of this compound has been a subject of interest. One study focused on the enantioselective synthesis of modafinil using a chiral complex of titanium and diethyltartarate, highlighting the importance of stereochemistry in medicinal chemistry (Taghizadeh et al., 2016).
Pharmacological Studies
The compound has been explored for its pharmacological potential. For example, its analogues have been synthesized and characterized for potential therapeutic applications, such as in treatments for sleeping disorders and narcolepsy (Okunola-Bakare et al., 2014). Additionally, studies have investigated its action on various neurotransmitter transporters, offering insights into potential neuropsychiatric applications (Madras et al., 2006).
Application in Analytical Methods
The identification of this compound in biological samples like hair has been essential in forensic science. It's a key compound in the study of drug metabolism and misuse, particularly in the context of substances like adrafinil and modafinil (Ameline et al., 2020).
Green Chemistry and Sustainable Synthesis
Research has been conducted on the green synthesis of this compound, focusing on more sustainable and environmentally friendly methods. This includes atom and step economic synthesis, highlighting the growing importance of green chemistry in pharmaceutical manufacturing (Maurya et al., 2017).
Mecanismo De Acción
“2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide” is a prodrug, which is metabolized to the active compound, modafinil, in vivo via liver metabolism . The exact mechanism of action is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, and lead to an increase in extracellular dopamine. Modafinil activates glutamatergic circuits while inhibiting GABA .
Safety and Hazards
Propiedades
IUPAC Name |
2-benzhydrylsulfanyl-N-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(16-18)11-19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYHNABIVREYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628168 |
Source


|
| Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-44-4 |
Source


|
| Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














